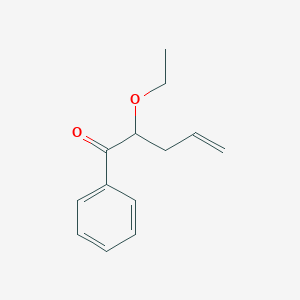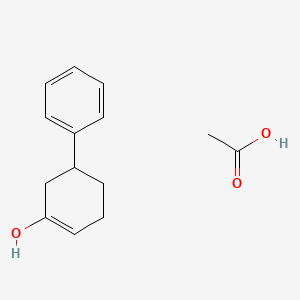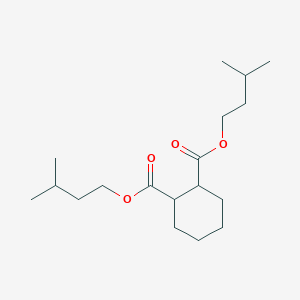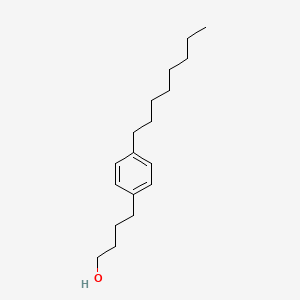
Benzenebutanol, 4-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 4-octyl- typically involves the alkylation of benzenebutanol with an octyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzenebutanol is replaced by the octyl group.
Industrial Production Methods
Industrial production of Benzenebutanol, 4-octyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanol, 4-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: The major products include 4-octylbenzaldehyde and 4-octylbenzoic acid.
Reduction: The major product is 4-octylbenzene.
Substitution: The products depend on the substituent introduced, such as 4-octylbenzyl chloride or 4-octylbenzyl bromide.
Scientific Research Applications
Benzenebutanol, 4-octyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various functionalized compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Benzenebutanol, 4-octyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanol: Lacks the octyl group, resulting in different physical and chemical properties.
4-Phenylbutanol: Similar structure but without the octyl substitution.
Octylphenol: Contains an octyl group but differs in the position and nature of the functional groups.
Uniqueness
Benzenebutanol, 4-octyl- is unique due to its combination of a benzene ring, a butanol chain, and an octyl group. This structure imparts distinct amphiphilic properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
Properties
CAS No. |
183129-84-2 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-(4-octylphenyl)butan-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-10-17-12-14-18(15-13-17)11-8-9-16-19/h12-15,19H,2-11,16H2,1H3 |
InChI Key |
ZJGQRVYTDBNPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


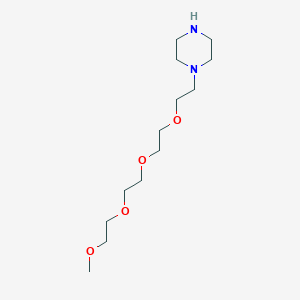
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
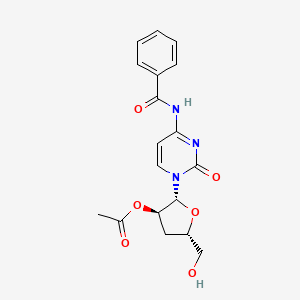
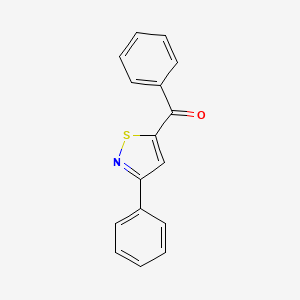
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)
![Ethyl 6-{[(triphenylmethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B14243626.png)
![2-nonylsulfanyl-N-[(3S)-2-oxooxolan-3-yl]acetamide](/img/structure/B14243631.png)
